molecular formula C6H7NO2 B2969337 1-(2-Methyloxazol-4-yl)ethanone CAS No. 81740-16-1

1-(2-Methyloxazol-4-yl)ethanone

Cat. No.: B2969337
CAS No.: 81740-16-1
M. Wt: 125.127
InChI Key: ISOKAIBBJGQLEO-UHFFFAOYSA-N
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Description

1-(2-Methyloxazol-4-yl)ethanone is a chemical compound with the molecular formula C6H7NO2 . It has a molecular weight of 125.13 and is typically stored at room temperature . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7NO2/c1-4(8)6-3-9-5(2)7-6/h3H,1-2H3 . This code provides a specific description of the compound’s molecular structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 125.13 . The compound is typically stored at room temperature .

Scientific Research Applications

Corrosion Inhibition

1-(2-Methyloxazol-4-yl)ethanone derivatives have been explored for their potential as corrosion inhibitors. A study by Jawad et al. (2020) synthesized and characterized a novel compound that acted as a corrosion inhibitor for mild steel in a hydrochloric acid medium. This compound showed high inhibition efficiency, with experimental and theoretical data supporting its potential use in corrosion protection.

Synthesis of Novel Compounds

Research by Tang Yan-feng (2012) detailed a synthesis route for 4-(benzyloxy)-1H-indazole using this compound derivatives. The study achieved a high yield in this multi-step reaction, indicating the versatility of these compounds in synthetic organic chemistry.

Antiviral Applications

A study conducted by Rashdan et al. (2021) utilized a derivative of this compound in the synthesis of novel compounds. These compounds were then evaluated for their antiviral activity against COVID-19, demonstrating the potential medicinal applications of these derivatives in combating viral diseases.

Cytotoxic Studies and Docking Studies

The compound 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone, a derivative of this compound, was synthesized and characterized in a study by Govindhan et al. (2017). This research included cytotoxicity evaluations and molecular docking studies, highlighting the potential biomedical applications of these compounds.

Agricultural Applications

The synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, another derivative, was described by Ji et al. (2017). This compound is a key intermediate for the synthesis of prothioconazole, an agricultural fungicide, showcasing the application of this compound derivatives in the field of agrochemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-(2-methyl-1,3-oxazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4(8)6-3-9-5(2)7-6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOKAIBBJGQLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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